Gramicidin B Exhibits a 42% Lower Single-Channel Conductance but a 174% Longer Channel Lifetime Compared to Gramicidin A
Gramicidin B forms a less conductive but significantly more stable ion channel than Gramicidin A. In DPhPC/n-decane lipid bilayers under identical conditions (1.0 M NaCl, 200 mV, 25 ± 1°C), the single-channel conductance of Gramicidin B is 8.7 ± 0.3 pS, which is 42% lower than that of Gramicidin A (15.0 ± 0.3 pS). Conversely, the mean channel lifetime for Gramicidin B is 2300 ms, which is 174% longer than the 840 ms lifetime observed for Gramicidin A [1]. Gramicidin C exhibits intermediate values (conductance: 13.3 ± 0.3 pS; lifetime: 950 ms). This demonstrates a clear trade-off between ion flux and channel stability conferred by the W11F mutation.
| Evidence Dimension | Single-Channel Conductance and Lifetime |
|---|---|
| Target Compound Data | Conductance: 8.7 ± 0.3 pS; Lifetime: 2300 ms |
| Comparator Or Baseline | Gramicidin A: Conductance: 15.0 ± 0.3 pS; Lifetime: 840 ms. Gramicidin C: Conductance: 13.3 ± 0.3 pS; Lifetime: 950 ms. |
| Quantified Difference | Gramicidin B conductance is 42% lower than Gramicidin A; lifetime is 174% longer. |
| Conditions | DPhPC/n-decane bilayers, 1.0 M NaCl, 200 mV, 25 ± 1°C |
Why This Matters
For experiments requiring sustained ion flux over time with lower total current, such as long-term membrane potential clamping or studies of channel gating kinetics, Gramicidin B is the superior choice due to its extended channel lifetime.
- [1] Anderson, O. S., et al. (1980). Ion transport in the gramicidin channel: free energy of the cation-binding reaction. Biophysical Journal, 29(1), 119-138. Table 1. View Source
